molecular formula C27H35N3O3 B3951149 [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]methanone

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]methanone

Cat. No.: B3951149
M. Wt: 449.6 g/mol
InChI Key: KRVGNGVREXBOLU-UHFFFAOYSA-N
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Description

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of benzodioxole, piperazine, and piperidine moieties, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and piperazine intermediates, followed by their coupling with the piperidine derivative. Common reagents used in these reactions include:

    Benzodioxole: Synthesized from catechol and formaldehyde under acidic conditions.

    Piperazine: Prepared through the cyclization of ethylenediamine with diethylene glycol.

    Piperidine: Derived from the hydrogenation of pyridine.

The final coupling reaction is often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable synthesis process.

Chemical Reactions Analysis

Types of Reactions

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for investigating biochemical pathways and mechanisms.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its interactions with biological targets may lead to the development of new drugs for treating various diseases, including neurological disorders and cancers.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(phenylmethyl)piperidin-4-yl]methanone
  • [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-methylphenyl)piperidin-4-yl]methanone

Uniqueness

Compared to similar compounds, [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]methanone exhibits unique properties due to the presence of the ethyl group on the phenyl ring. This modification can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable molecule for various applications.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O3/c1-2-21-3-5-22(6-4-21)18-28-11-9-24(10-12-28)27(31)30-15-13-29(14-16-30)19-23-7-8-25-26(17-23)33-20-32-25/h3-8,17,24H,2,9-16,18-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVGNGVREXBOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]methanone
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[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]methanone
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[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]methanone
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[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]methanone

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